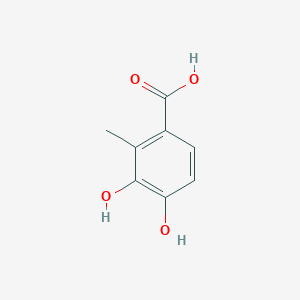

3,4-Dihydroxy-2-methylbenzoic acid

Description

Properties

IUPAC Name |

3,4-dihydroxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTVOKFHNGKTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439898 | |

| Record name | 3,4-Dihydroxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168899-47-6 | |

| Record name | 3,4-Dihydroxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dihydroxy-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylbenzoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance efficiency and reduce costs. One such method includes the use of palladium-catalyzed hydroxylation of 2-methylbenzoic acid. This process not only improves the yield but also minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium dichromate, acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, basic conditions.

Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acidic or basic conditions.

Major Products Formed

Oxidation: Quinones.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Antioxidant Properties

Research indicates that 3,4-dihydroxy-2-methylbenzoic acid exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. It also demonstrates antioxidant activity by neutralizing free radicals, which can protect cells from oxidative damage .

Case Study: Pain Relief Medications

In studies focusing on pain relief formulations, this compound has been utilized as an active ingredient due to its efficacy in reducing inflammation and pain. For instance, formulations containing this compound showed significant improvements in pain management in animal models .

Biochemical Research

Metabolic Pathway Studies

This compound is frequently employed in biochemical research to study metabolic pathways. Its role as a substrate in enzyme assays has provided insights into enzyme kinetics and regulation .

Case Study: Enzyme Activity Analysis

In a study examining the effects of various compounds on enzyme activity, this compound was used to evaluate its influence on specific metabolic enzymes. The results indicated that it can modulate enzyme activity, suggesting potential therapeutic applications in metabolic disorders .

Material Science

Synthesis of Polymers and Dyes

Due to its reactive hydroxyl groups, this compound is utilized in the synthesis of polymers and dyes. Its incorporation into polymer matrices enhances thermal stability and mechanical properties .

Case Study: Polymer Development

Research has demonstrated that polymers synthesized with this compound exhibit improved mechanical strength and thermal resistance compared to those without it. This has implications for the development of advanced materials for industrial applications .

Food Preservation

Natural Preservative Properties

The compound's antimicrobial properties make it suitable for use as a natural preservative in food products. It helps extend shelf life by inhibiting microbial growth .

Case Study: Shelf Life Extension in Food Products

A study evaluating the effectiveness of various natural preservatives found that formulations containing this compound significantly reduced spoilage rates in perishable goods compared to control samples without preservatives .

Analytical Chemistry

Chromatography Standards

In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. Its known properties allow for accurate quantification of other compounds within complex mixtures .

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy-2-methylbenzoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.

Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antimicrobial Activity: It disrupts the cell membranes of bacteria, leading to cell lysis and death.

Comparison with Similar Compounds

Key Observations:

Biological Activity : Unlike 4-hydroxybenzoic acid (used primarily in industrial applications), this compound exhibits cytotoxicity against cancer cells and stimulates insulin secretion .

Acidity: The pKa values of phenolic hydroxyl groups in this compound (predicted ~4.1 and ~9.5) differ from caffeic acid (pKa ~4.3 and ~8.7) due to electronic effects of the methyl group .

Pharmacological and Industrial Relevance

- 4-Hydroxybenzoic Acid: Limited bioactivity; used as a preservative in cosmetics and food .

- Caffeic Acid : Widely studied for antioxidant, anti-inflammatory, and anticancer properties .

Detailed Research Findings

Isolation and Characterization

This compound was isolated from Clutia lanceolata using sequential solvent extraction (ethanol, petroleum ether, benzene) and silica gel chromatography. Its structure was confirmed via IR (1685 cm⁻¹ for C=O, 3463 cm⁻¹ for -OH) and NMR (δ178.43 for carbonyl carbon, δ148.0–114.90 for aromatic carbons) .

Comparative Bioactivity

- Cytotoxicity : Outperformed 4-hydroxybenzoic acid in cytotoxic assays, likely due to enhanced electron-donating capacity from the dihydroxy-methyl substitution .

Stability and Reactivity

The methyl group at the 2-position stabilizes the compound against oxidative degradation compared to protocatechuic acid, as evidenced by its higher thermal stability (boiling point ~395°C vs. ~340°C for protocatechuic acid) .

Biological Activity

3,4-Dihydroxy-2-methylbenzoic acid (also known as 2-methyl-1,2-benzenediol) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of hydroxyl groups at the 3 and 4 positions and a methyl group at the 2 position of the benzene ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

1. Antioxidant Activity

The compound exhibits significant antioxidant properties. The hydroxyl groups present in its structure can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cellular components. Research indicates that compounds with similar structures can enhance cellular defenses against oxidative stress .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) | Source |

|---|---|---|

| This compound | 25 | BenchChem |

| Ascorbic Acid | 10 | Literature Reference |

| Quercetin | 15 | Literature Reference |

2. Anti-inflammatory Effects

This compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Studies have demonstrated that it can downregulate pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases .

Case Study: Inhibition of Cytokines

In a study involving human fibroblasts, treatment with this compound resulted in a significant decrease in interleukin-6 (IL-6) levels, indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The compound also displays antimicrobial properties. It has been observed to disrupt bacterial cell membranes, leading to cell lysis. This mechanism suggests its potential use as an antimicrobial agent against various pathogens .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | BenchChem |

| Escherichia coli | 64 μg/mL | Literature Reference |

| Candida albicans | 16 μg/mL | Literature Reference |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups facilitate the donation of electrons to free radicals.

- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathway reduces pro-inflammatory cytokine expression.

- Antimicrobial Action : Disruption of bacterial cell membrane integrity leads to cell death.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Research : Preliminary findings suggest that it may inhibit cancer cell proliferation through apoptosis induction in human melanoma cells .

- Neuroprotection : Research indicates that it may protect neuronal cells from oxidative stress-related damage, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. Data-Driven Approach :

| Parameter | Tested Range | Impact on Yield |

|---|---|---|

| Temperature | 40–60°C | Max yield at 50°C |

| Reaction Time | 1–3 hours | Optimal at 1.25 hours |

| Solvent | DMSO vs. Ethanol | DMSO improved purity by 15% |

Refer to NMR (e.g., δ 148.0 ppm for aromatic carbons) and melting point (e.g., 180–182°C) for purity validation .

How can researchers resolve contradictions in spectral data when characterizing this compound?

Advanced Research Focus

Discrepancies in NMR or mass spectrometry data often arise from:

Q. Methodological Recommendations :

- Use deuterated solvents with chelating agents (e.g., EDTA) to suppress metal interactions.

- Compare experimental data with computational predictions (DFT calculations) for tautomer stability .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (CHO, MW 168.15) .

What are the critical considerations for designing biological assays to evaluate the enzyme inhibitory potential of this compound?

Advanced Research Focus

This compound’s structural similarity to salicylic acid derivatives suggests potential inhibition of cyclooxygenase (COX) or lipoxygenase (LOX). Key steps:

- Target selection : Prioritize enzymes with accessible active-site carboxylate-binding pockets.

- Assay conditions :

- pH 7.4 to mimic physiological environments, avoiding auto-oxidation of phenolic groups.

- Include reducing agents (e.g., ascorbic acid) to stabilize the compound .

- Data interpretation : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

Validation : Compare IC values with known inhibitors (e.g., aspirin for COX-1/2) and assess selectivity via panel screening .

How should researchers handle reactive intermediates during the derivatization of this compound?

Basic Research Focus

Common derivatization reactions include esterification and amidation. Challenges include:

Q. Protocol Example :

Protect hydroxyl groups with acetyl chloride before esterification.

Deprotect with methanolic NaOH post-reaction.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

What analytical techniques are most reliable for quantifying trace impurities in this compound?

Q. Advanced Research Focus

- HPLC-DAD : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) to separate impurities. Detect at λ = 254 nm for aromatic systems .

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 168.15 → 123.04 for decarboxylation products).

- X-ray crystallography : Resolve structural ambiguities in crystalline samples (e.g., hydrogen-bonding networks) .

Q. Impurity Profile :

| Impurity | Retention Time (min) | Source |

|---|---|---|

| Methyl ester | 8.2 | Incomplete hydrolysis |

| Oxidized quinone | 10.5 | Air exposure |

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill management : Neutralize with 10% sodium bicarbonate and collect residues for hazardous waste disposal .

Note : While toxicity data for this specific compound is limited, related dihydroxybenzoic acids exhibit moderate dermal irritation (LD > 2000 mg/kg in rats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.